
(4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
説明
Synthesis Analysis
The synthesis of compounds related to (4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone involves various chemical reactions, including condensation and reductive amination. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride using methylene dichloride as a solvent and triethylamine as the base . Similarly, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride to yield piperazine derivatives .
Molecular Structure Analysis
X-ray crystallography has been a pivotal technique in determining the molecular structure of these compounds. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that it crystallizes in the monoclinic space group with specific cell parameters and a chair conformation for the piperidine ring . The adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component showed dihedral angles between the benzene ring and the two piperidine rings, indicating the spatial arrangement of the substituents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the formation of specific functional groups. The condensation reactions typically result in the formation of sulfonyl and methanone groups, while reductive amination leads to the incorporation of piperazine derivatives . The presence of chlorine in the compounds also facilitates the formation of halogen bonds, which can influence the solid-state structure and properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen bonds, hydrogen bonding, and π-π interactions significantly affects the compounds' stability and reactivity . The crystallographic studies provide insights into the compounds' geometry, which is crucial for understanding their physical properties, such as melting points and solubility, and their chemical behavior in various reactions .
Case Studies and Applications
Some of the synthesized compounds have been evaluated for their biological activities. For example, certain derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity . These studies highlight the potential therapeutic applications of these compounds and the importance of their structural analysis in drug design.
科学的研究の応用
Chemical Synthesis and Biological Activity : The compound (4-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is related to benzoxazines and oxazines, compounds which have been synthesized and studied for their potential biological activities. For instance, oxazines can be synthesized through the cyclization of specific precursor molecules and have significance as electrophiles in chemical reactions. Chromones, related to oxazines, are known for their antioxidant properties and are associated with potential physiological activities such as anti-inflammatory, antidiabetic, and anticancer effects (Sainsbury, 1991) (Yadav et al., 2014).
Antimicrobial Applications : Benzoxazinoids, closely related to benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plant families. These compounds play a role in plant defense against biological threats and have been studied for their antimicrobial properties. Synthetic derivatives of benzoxazinoids demonstrate potential as scaffolds for new antimicrobial compounds, suggesting a role in the development of antimicrobial agents (de Bruijn et al., 2018).
Environmental Impact and Remediation : Chlorophenols, structurally similar to the compound , are known environmental contaminants with moderate toxic effects on aquatic life and mammalian systems. Understanding their environmental fate, toxicity, and potential for bioaccumulation is crucial for evaluating their environmental impact and developing remediation strategies (Krijgsheld & Gen, 1986).
Biological Effects and Toxicology : The toxicity of chlorophenols (CPs) and their impact on aquatic organisms like fish has been extensively studied. These compounds can cause oxidative stress, affect immune and endocrine systems, and even induce apoptosis or promote cell proliferation at certain concentrations. Understanding their toxic effects and potential mechanisms is vital for environmental safety and developing protective measures (Ge et al., 2017).
Pharmacological Applications : Certain derivatives and structural analogs of the compound have been studied for their potential use in treating various health conditions. For example, chromones have been associated with significant physiological activities and are being explored for their potential in treating diseases. Understanding the synthesis, properties, and biological activities of these compounds can aid in the development of new pharmaceuticals (Yadav et al., 2014).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the incorporation of heterocycles into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
特性
IUPAC Name |
(4-chlorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11-10-20-15-5-3-2-4-14(15)18(11)16(19)12-6-8-13(17)9-7-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNYSZPKJYGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153925 | |
| Record name | (4-Chlorophenyl)(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338747-60-7 | |
| Record name | (4-Chlorophenyl)(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338747-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



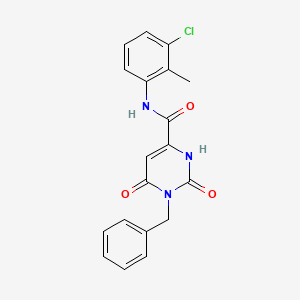
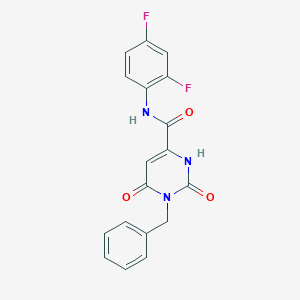
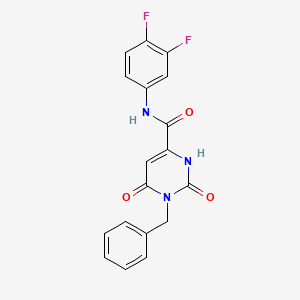
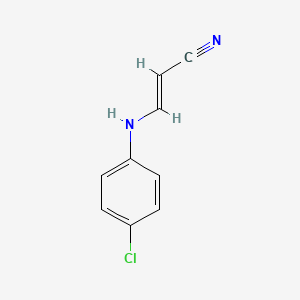

![(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B3035761.png)
methanol](/img/structure/B3035762.png)
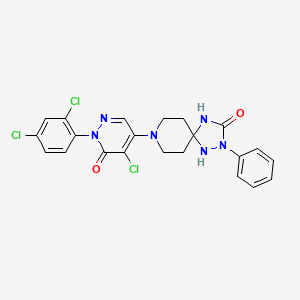
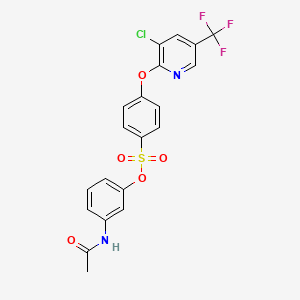
![1-(cyclopropylcarbonyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3035765.png)
![(E)-3-[[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3035766.png)
![2-(benzylsulfanyl)-7-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035771.png)
![7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035772.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B3035773.png)